3-(4-methoxyphenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide is a complex organic compound that features a thienopyrazole core structure
Preparation Methods
The synthesis of 3-(4-methoxyphenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thienopyrazole core, followed by the introduction of the 4-methoxyphenyl and propanamide groups. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various amines. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or nitro groups if present.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride or potassium tert-butoxide.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
3-(4-methoxyphenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, anti-cancer, and antimicrobial drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Compared to other thienopyrazole derivatives, 3-(4-methoxyphenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include:
Thieno[3,4-c]pyrazole derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their reactivity and applications.
4-methoxyphenyl derivatives: Compounds with the 4-methoxyphenyl group exhibit similar aromatic properties but may differ in their overall activity based on other functional groups present.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H19N3O2S |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide |
InChI |
InChI=1S/C16H19N3O2S/c1-19-16(13-9-22-10-14(13)18-19)17-15(20)8-5-11-3-6-12(21-2)7-4-11/h3-4,6-7H,5,8-10H2,1-2H3,(H,17,20) |
InChI Key |
ODVCRTKYLUGTAA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C2CSCC2=N1)NC(=O)CCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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